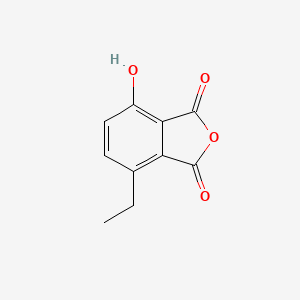

4-Ethyl-7-hydroxy-2-benzofuran-1,3-dione

Description

Contextualization within Benzofuran (B130515) and Dione (B5365651) Chemistry

The benzofuran scaffold, a fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in the architecture of many biologically active compounds. nih.govmdpi.com These heterocyclic systems are prevalent in numerous natural products and have been the focus of extensive research in medicinal and synthetic chemistry. nih.govmdpi.com The versatility of the benzofuran nucleus allows for a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties. mdpi.com

The dione functionality, characterized by two carbonyl groups, imparts unique reactivity to the molecule. In the context of a benzofuran ring system, such as in benzofuran-2,3-dione, the dione moiety can act as a precursor for the synthesis of more complex molecules, including spiro compounds. The reactivity of the dione is crucial for various chemical transformations and is a key area of study in organic synthesis.

Overview of the 4-Ethyl-7-hydroxy-2-benzofuran-1,3-dione Structure and its Synthetic Relevance

The structure of this compound combines the benzofuran-1,3-dione core with an ethyl group at the 4-position and a hydroxyl group at the 7-position. The hydroxyl group, in particular, can significantly influence the molecule's chemical properties, including its acidity and potential for hydrogen bonding. The ethyl group, a simple alkyl substituent, can also modulate the molecule's lipophilicity and steric profile.

While specific synthetic routes to this compound are not documented in the available literature, general methods for the synthesis of substituted benzofurans and benzofuranones provide a strong foundation for its potential preparation. nih.govorganic-chemistry.orgoregonstate.edu One-pot synthesis methodologies, often catalyzed by acids or transition metals, have been developed for the creation of various benzofuran derivatives. dtu.dk For instance, the heteroannulation of benzoquinones with cyclohexanones has been shown to produce benzofuran structures. dtu.dk The synthesis of hydroxy-substituted benzofuranones, such as 4-hydroxybenzofuran-2-one, has been achieved through multi-step sequences involving chlorination and acid-induced aromatization. tandfonline.com

Table 1: Key Structural Features of this compound and their Potential Influence

| Structural Feature | Potential Influence on Chemical Properties and Reactivity |

| Benzofuran Core | Provides a rigid, planar scaffold; foundation for biological activity. |

| 1,3-Dione | Highly reactive functional group; susceptible to nucleophilic attack; precursor for further synthesis. |

| 4-Ethyl Group | Increases lipophilicity; introduces steric bulk which can influence reaction selectivity. |

| 7-Hydroxy Group | Can act as a proton donor; participates in hydrogen bonding; can be a site for further functionalization. |

Historical Development of Related Benzofuran Scaffolds in Academic Organic Synthesis and Mechanistic Studies

The history of benzofuran chemistry dates back to 1870, with the first synthesis of the benzofuran ring by Perkin. nih.gov Since then, the development of novel synthetic methods for benzofuran derivatives has been a continuous area of research. Early methods often required harsh conditions and offered limited control over regioselectivity.

Modern synthetic strategies have focused on the development of more efficient and selective reactions. The use of transition metal catalysts, such as palladium and copper, has revolutionized benzofuran synthesis, allowing for the construction of complex derivatives under milder conditions. nih.gov Mechanistic studies have been crucial in understanding the pathways of these reactions, leading to improved catalyst design and reaction optimization. For example, light-mediated dearomatization reactions have emerged as a powerful tool for creating complex, three-dimensional structures from flat aromatic systems like benzofurans. oregonstate.edu The study of reaction mechanisms, including cycloadditions and tandem cyclizations, continues to push the boundaries of what is possible in the synthesis of novel benzofuran-based molecules. nih.gov

Table 2: Timeline of Key Developments in Benzofuran Chemistry

| Year | Development | Significance |

| 1870 | First synthesis of the benzofuran ring by Perkin. nih.gov | Laid the foundation for the entire field of benzofuran chemistry. |

| Late 20th Century | Emergence of transition-metal catalyzed cross-coupling reactions. | Enabled more efficient and selective synthesis of substituted benzofurans. |

| Early 21st Century | Development of one-pot and multicomponent reactions. dtu.dk | Increased synthetic efficiency and allowed for rapid generation of molecular diversity. |

| Present | Focus on C-H activation and photoredox catalysis. oregonstate.edu | Offers new and sustainable approaches to benzofuran synthesis with high atom economy. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

62596-58-1 |

|---|---|

Molecular Formula |

C10H8O4 |

Molecular Weight |

192.17 g/mol |

IUPAC Name |

4-ethyl-7-hydroxy-2-benzofuran-1,3-dione |

InChI |

InChI=1S/C10H8O4/c1-2-5-3-4-6(11)8-7(5)9(12)14-10(8)13/h3-4,11H,2H2,1H3 |

InChI Key |

XRYZJPOWUDTPEL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=C(C=C1)O)C(=O)OC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethyl 7 Hydroxy 2 Benzofuran 1,3 Dione

Strategies for the Construction of the 2-Benzofuran-1,3-dione Core

The foundational element of the target molecule is the 2-benzofuran-1,3-dione system. Its construction can be approached by first forming the benzofuran (B130515) ring and then creating the anhydride (B1165640), or by modifying a pre-existing phthalic anhydride structure.

The synthesis of the benzofuran ring is a well-established field in heterocyclic chemistry. Most synthetic strategies involve the cyclization of an appropriately functionalized benzene (B151609) ring precursor. rsc.org Key methods include the intramolecular cyclization of ortho-substituted phenols.

One of the most common approaches involves the reaction of ortho-hydroxyarylalkynes under basic conditions. rsc.org Another powerful method is the palladium-catalyzed oxidative cyclization. For instance, a Pd(II)-catalyzed Wacker-type reaction can efficiently convert an olefin precursor into the desired benzofuran core. rsc.org This process often utilizes a PdCl₂/CuCl/O₂ system and proceeds smoothly at elevated temperatures. rsc.org

Further strategies include:

Acid-catalyzed cyclization: Dehydration of compounds containing a carbonyl group can lead to the formation of the furan (B31954) ring. rsc.org

Sonogashira coupling followed by cyclization: The coupling of ortho-iodophenols with terminal alkynes, catalyzed by both palladium and copper, can generate precursors that undergo intramolecular cyclization to form benzofurans. nih.govacs.org

One-pot heteroannulation: Reactions of benzoquinones with various coupling partners under acidic conditions can yield benzofuran structures. dtu.dk This method involves a [3+2] heteroannulation followed by aromatization. dtu.dk

A hypothetical precursor for the target molecule could be a 2,5-dihydroxy-3-ethylphenylacetic acid derivative, which could undergo lactonization to form the furanone ring.

| Catalyst System | Reactants | Product Type | Key Features | Reference |

| PdCl₂(PPh₃)₂/CuI | o-Iodophenols, Terminal Alkynes | 2-Substituted Benzofurans | Sonogashira coupling followed by intramolecular cyclization. | nih.govacs.org |

| PdCl₂/CuCl/O₂ | o-Allylphenols | 2-Methylbenzofurans | Wacker-type oxidative cyclization. | rsc.orgnih.gov |

| Rhodium Complexes | m-Salicylic Acid Derivatives, Vinylene Carbonate | C4-Substituted Benzofurans | Directing group-mediated C-H activation and annulation. | researchgate.net |

| Acetic Acid | Benzoquinones, Cyclohexenones | Substituted Benzofurans | One-pot heteroannulation under acidic conditions. | dtu.dk |

The 2-benzofuran-1,3-dione structure is a cyclic anhydride, known systematically as phthalic anhydride. matrix-fine-chemicals.com The formation of this anhydride moiety is typically achieved through the dehydration of the corresponding 1,2-dicarboxylic acid (a phthalic acid derivative). This reaction is commonly promoted by heat or a dehydrating agent like acetic anhydride or thionyl chloride.

In the context of synthesizing 4-Ethyl-7-hydroxy-2-benzofuran-1,3-dione, a plausible route would involve the creation of a 3-ethyl-6-hydroxyphthalic acid precursor. The final step would be the cyclization of this diacid to form the desired anhydride.

Another approach involves the oxidation of a suitable precursor. For example, 5-hydroxybenzofuran derivatives can be oxidized using reagents like nitric acid or Dess-Martin periodinane to yield benzofuran-4,5-diones. nih.gov While this yields a dione (B5365651), it highlights that oxidation is a key step in forming such functionalities on the benzofuran ring. The synthesis of the anhydride would likely require a precursor with two adjacent carboxylic acid groups (or their ester equivalents) on the benzene ring portion of the scaffold, which are then cyclized. The mixed anhydride procedure, involving the activation of a carboxylic acid with ethyl chloroformate, is a common method for forming anhydride linkages in organic synthesis. researchgate.net

Regioselective Introduction of Ethyl and Hydroxyl Functionalities

The precise placement of the ethyl group at the C-4 position and the hydroxyl group at the C-7 position is a significant challenge. This requires highly regioselective reactions, either on a pre-formed benzofuran-1,3-dione core or, more likely, on a benzene-based precursor before ring closure.

Achieving substitution at the C-4 position of a benzofuran is known to be challenging, often requiring multi-step processes. researchgate.net However, modern catalytic methods have provided new solutions.

A notable strategy involves the rhodium-catalyzed direct vinylene annulation of a readily available m-salicylic acid derivative with vinylene carbonate. researchgate.net By using a Weinreb amide as a directing group, this method allows for the selective construction of C4-substituted benzofurans. researchgate.net While this method introduces a vinyl group, it could potentially be hydrogenated to an ethyl group in a subsequent step.

Classic electrophilic substitution reactions, such as Friedel-Crafts acylation, on a highly activated precursor ring system could also be employed. For instance, a phenol (B47542) derivative with appropriate directing groups could be acylated with acetyl chloride to introduce an acetyl group, which can then be reduced to the ethyl group (e.g., via Wolff-Kishner or Clemmensen reduction). The regioselectivity of such a reaction would be highly dependent on the other substituents present on the ring.

Introducing a hydroxyl group at the C-7 position can be accomplished through several routes. One of the most direct methods is to start with a precursor that already contains the hydroxyl group (or a protected form, such as a methoxy (B1213986) group) at the corresponding position. For example, a substituted catechol or hydroquinone (B1673460) derivative could serve as the starting material.

A novel synthesis of functionalized benzofurans has been developed via the Mukaiyama Michael addition of silyl (B83357) enol ethers to in situ generated o-benzoquinone-4-carboxylates. nih.gov This method leads to the formation of 7-hydroxybenzofuran-4-carboxylates, demonstrating a viable pathway to C-7 hydroxylated products. nih.gov

Another strategy involves the reaction of 3-hydroxy-2-pyrones with specific nitroalkenes. nih.govoregonstate.edu This cascade reaction allows for the regioselective preparation of substituted benzofuranones, which can be further converted to substituted benzofurans. By choosing appropriately substituted pyrone and nitroalkene coupling partners, it is possible to construct complex substitution patterns, including a hydroxyl group at the C-7 position. nih.govoregonstate.edu

Catalytic Approaches in the Synthesis of this compound

Catalysis is central to the efficient and selective synthesis of complex heterocyclic molecules. Transition metals such as palladium, copper, and rhodium are extensively used in the formation and functionalization of the benzofuran core.

| Catalyst | Reaction Type | Application in Synthesis | Key Features | Reference |

| Palladium(II) | Oxidative Cyclization / C-H Arylation | Construction of the benzofuran ring; C-H functionalization. | Enables direct conversion of o-allylphenols to benzofurans and arylation of the benzofuran core. | rsc.orgnih.govmdpi.com |

| Copper(I) | Co-catalyst in Sonogashira / Cyclization | Synthesis of benzofuran precursors from o-halophenols and alkynes. | Often used with palladium; facilitates coupling and subsequent ring closure. | nih.govacs.org |

| Rhodium(II/III) | C-H Activation / Annulation | Regioselective functionalization at the C-4 position. | Directing-group assistance allows for otherwise difficult transformations. | researchgate.net |

| Brønsted/Lewis Acids | Cyclization / Annulation | Formation of the benzofuran ring from acyclic precursors; promotion of cascade reactions. | Acetic acid or TFA can catalyze one-pot syntheses and cyclization/aromatization steps. | nih.govdtu.dkoregonstate.edu |

| Iodine | Cascade Annulation | Construction of complex spirocyclic benzofurans. | Acts as an environmentally benign catalyst for Michael addition and subsequent cyclization. | nih.gov |

Palladium catalysts are particularly versatile, enabling not only the initial ring formation through oxidative cyclization but also subsequent functionalization via C-H activation. nih.govmdpi.com For example, the combination of 8-aminoquinoline (B160924) directed C-H arylation with transamidation chemistry provides a route to elaborate benzofuran-2-carboxamide (B1298429) derivatives. mdpi.com

Copper-based catalysts are frequently used as co-catalysts with palladium in Sonogashira coupling reactions to build the carbon framework necessary for cyclization. nih.govacs.org They are also employed as primary catalysts in reactions generating benzofuran derivatives from salicylaldehydes and alkynes. nih.govacs.org

More recently, rhodium catalysis has emerged as a powerful tool for achieving challenging regioselectivity, such as the C-4 functionalization of benzofurans. researchgate.net Acid catalysis, using either Brønsted or Lewis acids, remains a fundamental strategy for promoting cyclization and dehydration steps, crucial for both furan ring and anhydride formation. dtu.dkoregonstate.edu

Palladium-Catalyzed Transformations for Benzofuran-Dione Synthesis

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex molecular architectures. In the context of benzofuranone synthesis, palladium-catalyzed reactions, such as C-H activation, cross-coupling, and cyclization cascades, are of particular importance.

Recent research has demonstrated the utility of palladium-catalyzed oxidative annulations between phenols and various coupling partners to form the benzofuran ring system. dntb.gov.ua For instance, the reaction of phenols with alkenylcarboxylic acids in the presence of a palladium catalyst can lead to the formation of 2,3-disubstituted benzofurans. dntb.gov.ua Adapting this methodology for the synthesis of this compound would likely involve a suitably substituted hydroquinone or resorcinol (B1680541) derivative as the starting phenol.

Another relevant palladium-catalyzed approach is the intramolecular C-O bond formation via C-H activation. The synthesis of benzofuranones from phenylacetic acids has been achieved through a Pd(II)-catalyzed C-H activation followed by intramolecular cyclization. organic-chemistry.org This strategy could potentially be applied by starting with a substituted 2-hydroxyphenylacetic acid derivative.

The Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl halides, is a classic palladium- and copper-co-catalyzed reaction that has been extensively used in the synthesis of benzofurans. acs.orgorganic-chemistry.org A potential route to a precursor of this compound could involve the coupling of a substituted 2-iodophenol (B132878) with an appropriate alkyne, followed by subsequent cyclization and oxidation steps.

A summary of relevant palladium-catalyzed reactions is presented in the table below.

| Reaction Type | Starting Materials | Catalyst System | Key Features |

| Oxidative Annulation | Phenols, Alkenylcarboxylic acids | Pd(OAc)2 | Forms 2,3-disubstituted benzofurans. dntb.gov.ua |

| C-H Activation/Cyclization | Phenylacetic acids | Pd(II) complexes | Intramolecular C-O bond formation to yield benzofuranones. organic-chemistry.org |

| Sonogashira Coupling | 2-Iodophenols, Terminal alkynes | PdCl2(PPh3)2, CuI | Forms a 2-substituted benzofuran core. acs.orgorganic-chemistry.org |

| Hydroesterification | Alkenylphenols | Pd(OAc)2, Ligand | Regioselective formation of lactones. organic-chemistry.org |

Copper-Mediated Synthetic Routes to this compound Derivatives

Copper-catalyzed reactions offer a cost-effective and versatile alternative to palladium-based methodologies for the synthesis of benzofurans. Copper catalysts can promote various transformations, including C-O bond formation and cyclization reactions.

One-pot reactions involving acyl chlorides, phosphorus ylides, and o-iodophenols in the presence of a copper catalyst have been developed for the rapid synthesis of functionalized benzofurans. organic-chemistry.org This approach could be investigated for the construction of the benzofuran core of the target molecule.

Furthermore, copper catalysts have been employed in the synthesis of benzofuran rings from salicylaldehyde (B1680747) or 2-hydroxyacetophenone (B1195853) derivatives. For example, the reaction of calcium carbide with salicylaldehyde p-tosylhydrazones in the presence of cuprous chloride as a catalyst yields methyl-substituted benzofurans. organic-chemistry.org While this specific reaction leads to a different substitution pattern, the principle of using a copper catalyst to facilitate the formation of the furan ring from a phenolic precursor is relevant.

The combination of palladium and copper catalysis in the Sonogashira coupling, as mentioned previously, highlights the synergistic potential of using multiple metal catalysts. acs.org

The following table summarizes key copper-mediated synthetic approaches.

| Reaction Type | Starting Materials | Catalyst System | Key Features |

| One-Pot Annulation | Acyl chlorides, Phosphorus ylides, o-Iodophenols | Cu catalyst | Rapid assembly of functionalized benzofurans. organic-chemistry.org |

| Cyclization | Salicylaldehyde p-tosylhydrazones, Calcium carbide | CuCl | Formation of methyl-substituted benzofurans. organic-chemistry.org |

| Co-catalysis (Sonogashira) | 2-Iodophenols, Terminal alkynes | PdCl2(PPh3)2, CuI | Efficient synthesis of 2-substituted benzofurans. acs.org |

Other Metal-Catalyzed Methods in Related Benzofuran-1,3-dione Syntheses

Beyond palladium and copper, other transition metals such as gold, rhodium, and nickel have emerged as powerful catalysts for benzofuran synthesis. acs.org These metals often exhibit unique catalytic activities and can provide access to benzofuran derivatives that are not readily accessible through other methods.

Gold catalysts, for instance, have been shown to catalyze the cycloisomerization of 2-(iodoethynyl)aryl esters to produce 3-iodo-2-acyl benzofurans. organic-chemistry.org This transformation proceeds through a researchgate.netrsc.org-iodine shift and a C-O ring-closure, offering a distinct pathway to functionalized benzofurans.

Nickel catalysis has been successfully applied to the intramolecular nucleophilic addition of aryl halides to aryl ketones, yielding benzofuran derivatives. organic-chemistry.org This method is tolerant of a variety of functional groups, which is a desirable feature for the synthesis of complex molecules.

Rhodium-catalyzed reactions have also been explored for the construction of the benzofuran nucleus. acs.org While specific examples leading to benzofuran-1,3-dione structures are less common, the general utility of these catalysts in C-H activation and cyclization reactions suggests their potential applicability.

| Metal Catalyst | Reaction Type | Starting Materials | Key Features |

| Gold | Cycloisomerization | 2-(Iodoethynyl)aryl esters | Formation of 3-iodo-2-acyl benzofurans via iodine shift. organic-chemistry.org |

| Nickel | Intramolecular Nucleophilic Addition | Aryl halides, Aryl ketones | Tolerant of various functional groups. organic-chemistry.org |

| Rhodium | Cyclization/Annulation | Various unsaturated precursors | Potential for novel reactivity patterns. acs.org |

Multicomponent and One-Pot Synthesis Strategies for this compound

Multicomponent and one-pot reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation. These approaches are particularly attractive for the synthesis of substituted heterocyclic compounds as they can reduce the number of purification steps, save time, and minimize waste.

A one-pot synthesis of benzofurans has been reported via the heteroannulation of benzoquinones with cyclohexanones under acidic conditions. dtu.dkresearchgate.net This reaction proceeds through a [3+2] heteroannulation followed by aromatization. To synthesize this compound, a similar strategy could be envisioned using a suitably substituted benzoquinone and a dicarbonyl compound that could form the furanone ring.

The reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups has been shown to produce benzofuranones in a regioselective manner. oregonstate.edu This cascade reaction, which involves a Diels-Alder cycloaddition followed by cyclization, allows for the programmable synthesis of highly substituted benzofuranones. oregonstate.edu This approach could be a powerful tool for accessing the specific substitution pattern of this compound.

A summary of relevant one-pot and multicomponent strategies is provided below.

| Reaction Strategy | Starting Materials | Key Features |

| Heteroannulation | Benzoquinones, Cyclohexanones | One-pot synthesis of benzofuran structures under acidic catalysis. dtu.dkresearchgate.net |

| One-Pot Sonogashira Coupling/Cyclization | 2-Iodophenols, Terminal alkynes | Palladium nanoparticle-catalyzed reaction at ambient conditions. organic-chemistry.org |

| Diels-Alder/Cyclization Cascade | 3-Hydroxy-2-pyrones, Nitroalkenes with ester groups | Regioselective synthesis of highly substituted benzofuranones. oregonstate.edu |

Chemical Reactivity and Transformation Mechanisms of 4 Ethyl 7 Hydroxy 2 Benzofuran 1,3 Dione

Reactivity of the 1,3-Dione Moiety in 4-Ethyl-7-hydroxy-2-benzofuran-1,3-dione

The 1,3-dione moiety within the 2-benzofuran-1,3-dione framework is a cyclic anhydride (B1165640), which confers significant reactivity to this part of the molecule. The two carbonyl groups are highly electrophilic due to the electron-withdrawing nature of the oxygen atoms and the ring strain inherent in the five-membered furan-dione ring. The adjacent 7-hydroxy group, an electron-donating group, can further influence the reactivity of the dione (B5365651) system through resonance and inductive effects.

Nucleophilic Addition Reactions at the Carbonyl Centers

The electrophilic carbonyl carbons of the 1,3-dione moiety are susceptible to attack by a wide range of nucleophiles. This typically results in the opening of the anhydride ring to form a carboxylate and another functional group, depending on the nucleophile.

In a general sense, the mechanism of nucleophilic addition to a cyclic anhydride like this compound involves the nucleophile attacking one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. ksu.edu.sancert.nic.in This intermediate then collapses, cleaving the C-O-C bond of the anhydride and resulting in a ring-opened product. researchgate.net The regioselectivity of the attack (at C-1 or C-3) can be influenced by steric and electronic factors, including the presence of the ethyl and hydroxy substituents on the benzene (B151609) ring.

The 7-hydroxy group, being electron-donating, can increase the electron density in the aromatic ring, which might slightly modulate the electrophilicity of the adjacent carbonyl group. However, the primary driving force for the reaction remains the high reactivity of the anhydride functionality.

| Nucleophile | Reaction Conditions | Expected Product |

| Water (H₂O) | Hot water or mild acid/base catalysis | 2-carboxy-3-ethyl-6-hydroxyphenylacetic acid |

| Alcohols (R-OH) | Acid or base catalysis | Monoester of 2-carboxy-3-ethyl-6-hydroxyphenylacetic acid |

| Amines (R-NH₂) | Typically proceeds readily without a catalyst | Amide derivative of 2-carboxy-3-ethyl-6-hydroxyphenylacetic acid |

| Grignard Reagents (R-MgX) | Anhydrous ether solvent | Tertiary alcohol after reaction with both carbonyls and subsequent ring opening |

| Hydride Reagents (e.g., LiAlH₄) | Anhydrous ether solvent, followed by aqueous workup | Diol resulting from the reduction of both carbonyl groups and the carboxylic acid formed after ring opening |

Condensation Reactions (e.g., Knoevenagel-type) Involving the Dione System

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org While classic Knoevenagel condensations typically involve aldehydes and ketones, the reactive carbonyl groups of the 1,3-dione moiety in this compound can potentially undergo similar transformations with highly reactive methylene (B1212753) compounds.

The reaction would likely be catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or pyridine), which activates the active methylene compound to form a carbanion. sci-hub.seresearchgate.net This carbanion would then attack one of the carbonyl carbons of the anhydride. Subsequent ring opening and elimination would lead to the formation of a new C-C double bond.

| Active Methylene Compound | Catalyst | Reaction Conditions | Expected Product Type |

| Malononitrile | Piperidine or Pyridine (B92270) | Reflux in a suitable solvent (e.g., ethanol, toluene) | A compound with a dicyanomethylene substituent attached to the ring-opened structure. |

| Ethyl cyanoacetate | Piperidine or Pyridine | Reflux in a suitable solvent | A compound with a cyano(ethoxycarbonyl)methylene substituent attached to the ring-opened structure. |

| Meldrum's acid | Weak base | Mild heating | A complex product resulting from the high reactivity of Meldrum's acid. |

Ring-Opening and Ring-Closing Transformations of the Furan-Dione Ring

The furan-dione ring is susceptible to ring-opening reactions under various conditions, as discussed in the context of nucleophilic addition. The hydrolysis with hot water or base will lead to the formation of the corresponding dicarboxylic acid, 2-carboxy-3-ethyl-6-hydroxyphenylacetic acid. wikipedia.org Similarly, reaction with alcohols leads to monoesters, and with amines, it leads to amides. researchgate.netchemcess.com

Ring-closing reactions of the opened dicarboxylic acid can be induced by dehydrating agents such as acetic anhydride or by heating, which would regenerate the original this compound. wikipedia.org This reversibility is a characteristic feature of many cyclic anhydrides.

Furthermore, intramolecular reactions of the ring-opened product are possible. For instance, the carboxylic acid groups could potentially react with the phenolic hydroxyl group under certain conditions to form a lactone, although this would require specific catalytic conditions to favor this pathway over the reformation of the anhydride.

Reactivity of the Ethyl Substituent on this compound

The ethyl group attached to the aromatic ring is a site for several chemical transformations, primarily at the benzylic position (the carbon atom attached to the aromatic ring).

Alpha-Carbon Functionalization Reactions

The benzylic protons of the ethyl group are more reactive than the other protons of the ethyl group due to the stabilization of the resulting radical or carbanion by the adjacent aromatic ring.

Alpha-halogenation of the ethyl group can be achieved under various conditions. For instance, radical halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) would selectively introduce a bromine atom at the benzylic position. chadsprep.comyoutube.compressbooks.pub

| Reagent | Reaction Conditions | Expected Product |

| N-Bromosuccinimide (NBS), AIBN | Reflux in CCl₄ | 4-(1-Bromoethyl)-7-hydroxy-2-benzofuran-1,3-dione |

| Sulfuryl chloride (SO₂Cl₂), radical initiator | Reflux | 4-(1-Chloroethyl)-7-hydroxy-2-benzofuran-1,3-dione |

Oxidation and Reduction Pathways of the Ethyl Group

The ethyl group can be oxidized to a ketone or a carboxylic acid depending on the strength of the oxidizing agent. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions would likely oxidize the ethyl group to a carboxylic acid, resulting in the formation of 7-hydroxy-1,3-dioxo-1,3-dihydro-2-benzofuran-4-carboxylic acid. organicmystery.com Milder oxidation conditions might lead to the formation of the corresponding ketone, 4-acetyl-7-hydroxy-2-benzofuran-1,3-dione. researchgate.net

Reduction of the aromatic ring system is generally difficult under standard conditions. However, the carbonyl groups of the dione moiety can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the carbonyls to alcohols. acs.org Catalytic hydrogenation under high pressure might reduce the aromatic ring, but this would likely also affect the dione functionality. The Clemmensen or Wolff-Kishner reductions are typically used to reduce ketones to alkanes and would not be directly applicable to the ethyl group itself but could be used if the ethyl group were first oxidized to a ketone. masterorganicchemistry.com

| Reagent | Reaction Conditions | Expected Product |

| Potassium permanganate (KMnO₄) | Basic, followed by acidic workup | 7-Hydroxy-1,3-dioxo-1,3-dihydro-2-benzofuran-4-carboxylic acid |

| Chromium trioxide (CrO₃) in acetic acid | Heating | 4-Acetyl-7-hydroxy-2-benzofuran-1,3-dione |

| Catalytic Hydrogenation (e.g., H₂/Pd) | High pressure and temperature | Reduction of the aromatic ring and/or carbonyl groups, depending on severity. |

Reactivity of the Hydroxyl Group in this compound

The hydroxyl group at the 7-position is a key site for chemical modification, exhibiting typical phenolic reactivity.

The nucleophilic character of the hydroxyl group allows it to readily undergo etherification and esterification reactions. These transformations are fundamental in modifying the solubility, and electronic properties of the molecule.

Etherification: In the presence of a suitable base, such as an alkali metal carbonate or hydroxide, the hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion. This intermediate can then react with various electrophiles, like alkyl halides or sulfates, to yield the corresponding ethers. For instance, reaction with methyl iodide would yield 4-ethyl-7-methoxy-2-benzofuran-1,3-dione.

Esterification: The hydroxyl group can be acylated to form esters. This can be achieved using acyl chlorides or acid anhydrides in the presence of a base catalyst, such as pyridine or triethylamine. For example, treatment with acetyl chloride would produce 4-ethyl-7-acetoxy-2-benzofuran-1,3-dione.

| Reaction Type | Reagents | Product |

| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 4-Ethyl-7-alkoxy-2-benzofuran-1,3-dione |

| Esterification | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | 4-Ethyl-7-acyloxy-2-benzofuran-1,3-dione |

The 7-hydroxyl group is strategically positioned to participate in both intramolecular and intermolecular hydrogen bonding.

Intermolecular Hydrogen Bonding: In the solid state and in solution, the hydroxyl group can also engage in intermolecular hydrogen bonding with other molecules of this compound or with solvent molecules. nih.govstanford.edu These interactions play a crucial role in the crystal packing of the solid and influence its solubility in various solvents. The ability to form these bonds is a key aspect of the molecule's physical properties. stanford.edu

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Benzofuran (B130515) Ring System of this compound

The aromatic ring of the benzofuran system is susceptible to substitution reactions, with the existing substituents directing the position of incoming groups.

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Ethyl-7-hydroxy-5-nitro-2-benzofuran-1,3-dione |

| Bromination | Br₂, FeBr₃ | 4-Ethyl-5-bromo-7-hydroxy-2-benzofuran-1,3-dione |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Ethyl-5-acyl-7-hydroxy-2-benzofuran-1,3-dione |

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the benzofuran ring is less common and typically requires the presence of strong electron-withdrawing groups and a good leaving group. While the anhydride is electron-withdrawing, direct nucleophilic attack on the aromatic ring is generally difficult. However, under specific conditions, such as the presence of a powerful nucleophile, substitution might be induced, particularly if a leaving group is present at an activated position.

Rearrangement Reactions and Tautomerism within the this compound Structure

The structure of this compound allows for the possibility of tautomerism.

Tautomerism: The phenolic hydroxyl group can potentially exist in equilibrium with its keto tautomer. In the case of this compound, this would involve the formation of a quinone-methide-like structure. The equilibrium generally favors the aromatic phenol (B47542) form due to the stability gained from aromaticity. However, the position of this equilibrium can be influenced by the solvent and the electronic nature of other substituents on the ring. The presence of both hydroxyl and carbonyl groups can lead to complex keto-enol equilibria. mdpi.com

While significant rearrangement reactions of the core benzofuran-dione structure are not commonly reported under normal conditions, extreme reaction conditions (e.g., high temperatures, strong acids or bases) could potentially lead to ring-opening of the anhydride followed by subsequent rearrangements.

Derivatization and Analog Synthesis Based on the 4 Ethyl 7 Hydroxy 2 Benzofuran 1,3 Dione Scaffold

Design Principles for Systematic Structural Modification of 4-Ethyl-7-hydroxy-2-benzofuran-1,3-dione

The systematic structural modification of the this compound scaffold is guided by established principles of medicinal chemistry, primarily centered around structure-activity relationship (SAR) studies. nih.govnih.gov The goal is to enhance potency, selectivity, and pharmacokinetic properties by strategic modification of different parts of the molecule. Key positions for modification on the this compound scaffold include the ethyl group at position 4, the hydroxyl group at position 7, and the anhydride (B1165640) moiety of the furan (B31954) ring.

Key Principles for Modification:

Modification of the Ethyl Group (Position 4): The ethyl group can be varied in terms of its size, lipophilicity, and electronic properties. Replacing it with other alkyl groups, cycloalkyl groups, or aromatic rings can probe the steric and hydrophobic requirements of the binding pocket.

Modification of the Hydroxyl Group (Position 7): The phenolic hydroxyl group is a critical functionality that can participate in hydrogen bonding interactions with biological targets. nih.gov It can be converted to ethers or esters to modulate its hydrogen bonding capacity and pharmacokinetic profile.

Modification of the Anhydride Ring: The anhydride moiety is a reactive electrophile and can be opened to form dicarboxylic acids or derivatized to form imides or other heterocyclic systems. This allows for the introduction of diverse functionalities and the exploration of different interaction modes with target proteins.

Table 1: Design Principles for Modification of this compound

| Position for Modification | Rationale for Modification | Examples of Modifications |

| 4-Ethyl Group | Explore steric and hydrophobic interactions | Methyl, propyl, cyclopropyl, phenyl |

| 7-Hydroxyl Group | Modulate hydrogen bonding and pharmacokinetics | Methoxy (B1213986), ethoxy, acetoxy, benzoyloxy |

| Anhydride Ring | Introduce new functionalities and interaction modes | Dicarboxylic acid, imide, fused heterocycles |

Synthesis of Spatially Constrained Analogs of this compound

The synthesis of spatially constrained analogs is a powerful strategy to improve binding affinity and selectivity by reducing the conformational flexibility of a molecule. For the this compound scaffold, several approaches can be envisioned to introduce conformational rigidity.

One common method is through intramolecular cyclization reactions. For instance, the hydroxyl group at position 7 and the ethyl group at position 4 could be linked to form a new ring system. Another approach involves the introduction of bulky substituents that restrict bond rotation.

A relevant example of creating constrained analogs can be seen in the synthesis of certain benzofuran (B130515) derivatives where intramolecular Heck reactions are employed to create rigid polycyclic structures. While not directly applied to the title compound, this methodology illustrates a viable strategy.

Table 2: Strategies for Synthesis of Spatially Constrained Analogs

| Strategy | Description | Potential Outcome |

| Intramolecular Cyclization | Formation of a new ring by linking two substituents. | A more rigid, polycyclic analog with a defined conformation. |

| Introduction of Bulky Groups | Addition of sterically demanding groups to restrict rotation. | Reduced conformational flexibility of side chains. |

| Ring Expansion/Contraction | Modification of the existing ring system to alter geometry. | Analogs with different spatial arrangements of key functional groups. |

Exploration of Novel Fused Heterocyclic Systems Containing the Benzofuran-Dione Core

The benzofuran-dione core can serve as a versatile starting material for the construction of more complex, fused heterocyclic systems. The anhydride moiety is particularly amenable to reactions with binucleophiles, leading to the formation of new heterocyclic rings.

For example, reaction of the anhydride with hydrazines can yield pyridazinedione derivatives. Similarly, reaction with hydroxylamine (B1172632) can lead to the formation of oxazinedione systems. These new fused rings can introduce additional points of interaction with biological targets and significantly alter the pharmacological profile of the parent molecule. A flexible synthesis of fused benzofuran derivatives has been achieved through rhodium-catalyzed [2 + 2 + 2] cycloadditions, demonstrating a powerful method for creating diverse heterocyclic systems. nih.gov

Table 3: Synthesis of Fused Heterocyclic Systems

| Reactant | Fused Heterocyclic Product |

| Hydrazine | Pyridazinedione derivative |

| Hydroxylamine | Oxazinedione derivative |

| o-Phenylenediamine | Benzodiazepinedione derivative |

Bioisosteric Replacements within the this compound Structure

Bioisosteric replacement is a widely used strategy in drug design to improve physicochemical properties and biological activity. In the this compound scaffold, several bioisosteric replacements can be considered.

The anhydride oxygen can be replaced with a sulfur atom to yield a thioanhydride, or with a nitrogen atom to form a maleimide (B117702) derivative. The furan ring itself could be replaced by other five-membered heterocycles such as thiophene (B33073) or pyrrole. The phenolic hydroxyl group can be replaced by other hydrogen bond donors like an amino group or a thiol group. An example of a bioisosteric replacement is the use of a 1,3,4-thiadiazole (B1197879) ring as a bioisostere for pyrimidine (B1678525) or oxadiazole, which has been shown to improve liposolubility and cell membrane permeability. nih.gov

Table 4: Potential Bioisosteric Replacements

| Original Group | Bioisosteric Replacement | Rationale |

| Anhydride Oxygen | Sulfur, Nitrogen | Modulate reactivity and electronic properties. |

| Furan Ring | Thiophene, Pyrrole | Alter aromaticity and hydrogen bonding capacity. |

| 7-Hydroxyl Group | Amino, Thiol | Modify hydrogen bonding and acidity. |

Stereoselective Synthesis of Chiral Derivatives from this compound Precursors

The introduction of chiral centers into a molecule can have a profound impact on its biological activity, often leading to enantiomers with significantly different pharmacological profiles. The stereoselective synthesis of chiral derivatives of this compound can be achieved through various asymmetric reactions.

For instance, asymmetric reduction of a ketone precursor to the 4-ethyl group could establish a chiral center at position 4. Alternatively, chiral auxiliaries could be used to direct the stereochemical outcome of reactions involving the anhydride ring. The development of catalytic asymmetric methods for the synthesis of optically pure 1,2- and 1,3-diols highlights the potential for creating chiral building blocks that could be incorporated into the benzofuran scaffold. nih.gov

A notable example in a related system is the enantioselective synthesis of dihydrobenzofuran systems via oxy-Heck–Matsuda arylations, which provides a route to chiral benzofuran derivatives. dtu.dk

Table 5: Approaches to Stereoselective Synthesis

| Approach | Description | Target Chiral Center |

| Asymmetric Reduction | Use of a chiral reducing agent to reduce a ketone precursor. | Position 4 |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to control stereochemistry. | Anhydride ring derivatives |

| Asymmetric Catalysis | Use of a chiral catalyst to promote a stereoselective reaction. | Various positions |

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Ethyl 7 Hydroxy 2 Benzofuran 1,3 Dione and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for determining the intricate structural details of 4-Ethyl-7-hydroxy-2-benzofuran-1,3-dione. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework, including the identification of functional groups, the carbon skeleton, and the spatial arrangement of atoms.

Proton NMR (¹H NMR) Applications for Functional Group Identification

Proton NMR (¹H NMR) spectroscopy is a primary tool for identifying the various proton environments within a molecule. For this compound, the ¹H NMR spectrum would be expected to reveal distinct signals corresponding to the ethyl group, the aromatic protons, and the hydroxyl proton. The chemical shift (δ) of these protons, their multiplicity (splitting pattern), and their integration values provide critical information for functional group identification. For instance, the ethyl group would typically present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic J-coupling pattern. The aromatic protons would appear in the downfield region of the spectrum, with their specific shifts and coupling constants influenced by the electronic effects of the hydroxyl and ethyl substituents. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂- (Ethyl) | ~2.5 - 2.8 | Quartet (q) | 2H |

| -CH₃ (Ethyl) | ~1.1 - 1.3 | Triplet (t) | 3H |

| Aromatic-H | ~6.5 - 7.5 | Doublet (d) or Singlet (s) | 2H |

| -OH | Variable | Broad Singlet (br s) | 1H |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Skeleton Determination

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment. The carbonyl carbons of the dione (B5365651) functionality are expected to resonate at the most downfield positions (typically >160 ppm). The aromatic carbons will appear in the approximate range of 110-160 ppm, with the carbon attached to the hydroxyl group showing a characteristic downfield shift. The sp³ hybridized carbons of the ethyl group will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Dione) | ~165 - 175 |

| Aromatic C-OH | ~150 - 160 |

| Aromatic C-Ethyl | ~140 - 150 |

| Aromatic C | ~110 - 130 |

| -CH₂- (Ethyl) | ~20 - 30 |

| -CH₃ (Ethyl) | ~10 - 15 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to elucidate the connectivity and through-space relationships within the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals scalar coupling between protons, typically those on adjacent carbons. For this compound, a cross-peak between the methylene and methyl protons of the ethyl group would be a key feature, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the signals of the ethyl group's carbons to their corresponding protons and for linking the aromatic protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This powerful technique helps to piece together the entire molecular structure. For example, correlations from the ethyl protons to the aromatic ring carbons would confirm the position of the ethyl group. Similarly, correlations from the aromatic protons to the carbonyl carbons would establish the connectivity of the benzofuran (B130515) ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of atoms. For derivatives with stereocenters, NOESY can be instrumental in determining their relative stereochemistry.

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. This precision allows for the determination of the elemental composition of the molecule, as the measured mass can be used to calculate a unique molecular formula. This is a critical step in confirming the identity of a newly synthesized compound or an isolated natural product.

Table 3: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass | Observed m/z |

| C₁₀H₈O₄ | 192.0423 | [Experimental Value] |

Note: The observed m/z value would be obtained from the HRMS experiment.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to confirm the presence of specific structural motifs. For example, the loss of a neutral molecule like carbon monoxide (CO) or the cleavage of the ethyl group would produce characteristic fragment ions, further corroborating the proposed structure. Analysis of these fragmentation pathways provides a high degree of confidence in the structural assignment.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. These methods probe the vibrational modes of chemical bonds, providing a characteristic fingerprint of the compound's structure. For this compound, the key functional groups—a hydroxyl group, an aromatic system, an ethyl substituent, and a cyclic anhydride (B1165640)—will exhibit distinct vibrational frequencies.

In the IR spectrum, the O-H stretching vibration of the hydroxyl group is expected to produce a broad absorption band in the region of 3500-3300 cm⁻¹. The C-H stretching vibrations of the ethyl group and the aromatic ring would appear in the 3100-2850 cm⁻¹ range. The most prominent features in the IR spectrum would be the symmetric and asymmetric stretching vibrations of the C=O groups in the anhydride ring, typically observed as two distinct, strong absorption bands between 1850 cm⁻¹ and 1750 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) ring are expected in the 1600-1450 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the aromatic ring vibrations and the C=O stretches of the anhydride are expected to be strong and well-defined. nih.govresearchgate.net The symmetric C=O stretch, in particular, often gives a very strong Raman signal. nih.gov The ethyl group's C-H and C-C vibrations will also be observable.

A study on 2(3H)-benzofuranone using Raman and IR spectroscopy provided assignments for the fundamental vibrational modes of a related bicyclic heteroatomic molecule. nih.gov Another investigation into 1-benzofuran explored the influence of environmental factors on its vibrational spectra. researchgate.netresearchgate.net While specific experimental data for this compound is not publicly available, the expected vibrational frequencies can be reliably predicted based on extensive data for similar structures. nih.govresearchgate.netresearchgate.netdntb.gov.uachemicalbook.com

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Hydroxyl | O-H stretch | 3500 - 3300 (broad) | IR |

| Aromatic/Ethyl | C-H stretch | 3100 - 2850 | IR, Raman |

| Anhydride | C=O asymmetric stretch | ~1850 - 1800 | IR |

| Anhydride | C=O symmetric stretch | ~1780 - 1740 | IR, Raman |

| Aromatic | C=C stretch | 1600 - 1450 | IR, Raman |

| Anhydride | C-O-C stretch | 1300 - 1000 | IR |

Note: These are predicted ranges and the exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about its chromophoric system. The benzofuranone core of this compound, with its fused aromatic and heterocyclic rings, constitutes a significant chromophore. The presence of the hydroxyl group and the carbonyl groups of the anhydride moiety will further influence the electronic structure and, consequently, the UV-Vis absorption spectrum.

The expected UV-Vis spectrum would exhibit absorptions corresponding to π → π* transitions of the aromatic system and n → π* transitions associated with the carbonyl groups. The π → π* transitions are typically of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths, while the n → π* transitions are of lower intensity and appear at longer wavelengths. The solvent environment can influence the position of these absorption maxima (λmax). Studies on related benzofuran derivatives have shown that increasing solvent polarity can lead to shifts in the absorption bands. researchgate.net

For this compound, the conjugation between the benzene ring, the furanone oxygen, and the carbonyl groups will likely result in complex absorption patterns. The hydroxyl group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzofuran-1,3-dione.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λmax (nm) | Solvent Dependence |

| π → π | 250 - 300 | Moderate |

| n → π | 320 - 380 | High |

Note: These are estimated values. The actual λmax and molar absorptivity values would need to be determined experimentally.

X-ray Crystallography for Definitive Solid-State Structure Determination of this compound and its Analogs

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. For this compound, a single-crystal X-ray diffraction analysis would definitively confirm its molecular structure, including the planarity of the benzofuranone ring system and the conformation of the ethyl group.

The crystallographic data would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the carbonyl oxygens, which govern the packing of the molecules in the crystal. While a crystal structure for this compound is not currently in the public domain, crystal structures of related benzofuran derivatives, such as 4-hydroxynaphtho[2,3-b]benzofuran-6,11-dione and ethyl 5,6-dihydroxybenzofuran-3-carboxylate, have been reported. olemiss.eduresearchgate.net These studies demonstrate the utility of X-ray crystallography in elucidating the detailed solid-state structures of complex heterocyclic systems. olemiss.eduresearchgate.net The analysis of a related tetrahydroisobenzofuran-1,3-dione provided detailed crystal structure data, including unit cell dimensions and space group information. nih.gov

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are indispensable for the separation of this compound from reaction mixtures, the isolation of its derivatives, and the assessment of its purity.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. youtube.com For this compound, derivatization of the polar hydroxyl group, for instance, by silylation, may be necessary to increase its volatility and thermal stability for GC analysis. youtube.com GC, particularly when coupled with mass spectrometry (GC-MS), can provide detailed information about the components of a mixture. researchgate.netamanote.comnih.gov The differentiation of isomers of benzofuran derivatives has been demonstrated using GC/MS. researchgate.netnih.gov

Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution compared to conventional GC, making it suitable for the analysis of complex matrices containing the target compound and its impurities or derivatives.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, purification, and quantification of a broad range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. researchgate.netresearchgate.net For this compound, reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol), would be a suitable method for purity assessment. nih.govnih.gov

The compound would be detected using a UV-Vis detector set at one of its absorption maxima. The retention time of the compound would be characteristic under a specific set of chromatographic conditions (column, mobile phase composition, flow rate, and temperature). The peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis.

Supercritical fluid chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org SFC is particularly advantageous for chiral separations, offering faster analysis times and reduced use of organic solvents compared to normal-phase HPLC. chromatographyonline.comchromatographyonline.comyoutube.com

If this compound were to be used as a scaffold for the synthesis of chiral derivatives, SFC would be the method of choice for separating the resulting enantiomers. wikipedia.orgnih.gov This would involve the use of a chiral stationary phase (CSP), such as those based on polysaccharide derivatives. chromatographyonline.comnih.gov The selection of the appropriate CSP and the optimization of the mobile phase (which typically includes a co-solvent such as methanol (B129727) or ethanol) are crucial for achieving successful enantioseparation. chromatographyonline.comnih.gov The efficiency of SFC in resolving chiral molecules makes it an invaluable tool in the development of stereoisomerically pure compounds. chromatographyonline.comyoutube.com

Computational Chemistry and Theoretical Studies of 4 Ethyl 7 Hydroxy 2 Benzofuran 1,3 Dione

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Ethyl-7-hydroxy-2-benzofuran-1,3-dione, a derivative of the benzofuran (B130515) heterocyclic compound. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of benzofuran, DFT calculations, particularly with the B3LYP functional, have been successfully used to determine optimized geometries, vibrational frequencies, and infrared intensities. These theoretical calculations have shown good agreement with experimental data, providing a reliable foundation for predicting the properties of related structures like this compound.

Table 1: Predicted Spectroscopic Data for a Benzofuran Derivative using DFT

| Parameter | Calculated Value |

|---|---|

| Vibrational Frequencies (cm⁻¹) | Scaled values show good agreement with experimental IR spectra. |

| Infrared Intensities | Consistent with experimental observations. |

This table is illustrative and based on findings for similar benzofuran structures.

Ab initio methods, such as Hartree-Fock (HF) calculations, offer a complementary approach to DFT for studying electronic structure. While computationally more demanding, these methods can provide a high level of accuracy for various molecular properties. For substituted benzofurans, ab initio calculations have been employed to refine the understanding of their electronic and vibrational characteristics.

Molecular Dynamics Simulations for Conformational Analysis and Molecular Flexibility

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules. For compounds similar in structure to this compound, such as mycophenolic acid (MPA), MD simulations have been instrumental in understanding their interactions with biological macromolecules like human serum albumin. These simulations reveal how the molecule adapts its conformation to bind to protein targets, a process driven by forces like hydrophobic interactions and hydrogen bonding.

Theoretical Mechanistic Investigations of Organic Reactions Involving this compound

While specific theoretical studies on the reaction mechanisms of this compound are not widely documented, the chemistry of the benzofuran core is well-established. Benzofurans serve as versatile building blocks in the synthesis of a wide array of more complex molecules. Theoretical investigations into the reactivity of the benzofuran ring system can elucidate the likely pathways for reactions such as electrophilic substitution or ring-opening, providing a framework for predicting the chemical behavior of its derivatives.

In Silico Modeling of Molecular Interactions with Biological Macromolecules

In silico modeling, particularly molecular docking, is a critical tool for predicting how a small molecule like this compound might interact with biological targets. This approach is widely used in drug discovery to identify potential lead compounds and understand their mechanism of action.

Ligand-protein docking studies are crucial for understanding the therapeutic potential of compounds. For instance, mycophenolic acid (MPA), a compound with structural similarities to this compound, is a known inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH). Molecular docking studies have been extensively used to investigate the binding of MPA and its derivatives to the active site of IMPDH2. These studies have successfully elucidated the key interactions responsible for the inhibitory activity and have guided the design of novel, more potent inhibitors. The insights gained from these studies on MPA provide a strong basis for predicting the potential biological targets and binding interactions of this compound.

Table 2: Key Interactions in Ligand-Protein Binding of MPA with IMPDH2

| Interaction Type | Involved Residues (in IMPDH2) |

|---|---|

| Hydrogen Bonding | Key active site residues |

This table is based on findings for mycophenolic acid and is predictive for similar compounds.

Pharmacophore Modeling and Virtual Screening for Rational Design

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. A pharmacophore model for this compound would typically be developed based on the structures of known active ligands or the binding site of a target protein.

The key features of a pharmacophore model for this compound would likely include:

Hydrogen Bond Acceptors (HBA): The oxygen atoms in the dione (B5365651) and hydroxyl groups.

Hydrogen Bond Donors (HBD): The hydroxyl group.

Aromatic Rings (AR): The benzofuran ring system.

Hydrophobic (HY) features: The ethyl group.

Once a pharmacophore model is established, it can be used as a 3D query for virtual screening of large chemical databases. This process filters for molecules that match the defined pharmacophoric features, thereby identifying potential new lead compounds with a higher probability of being active. The screening process involves fitting the conformations of database compounds to the pharmacophore model and ranking them based on how well they match. This approach significantly narrows down the number of compounds for experimental testing, saving time and resources in the drug discovery pipeline. nih.govnih.gov

Table 1: Hypothetical Pharmacophore Features for this compound

| Feature Type | Location on Compound | Potential Role in Binding |

| Hydrogen Bond Acceptor | Carbonyl oxygens, Hydroxyl oxygen | Interaction with donor groups in a protein active site |

| Hydrogen Bond Donor | Hydroxyl group | Interaction with acceptor groups in a protein active site |

| Aromatic Ring | Benzofuran system | π-π stacking interactions with aromatic residues |

| Hydrophobic Group | Ethyl substituent | van der Waals interactions within a hydrophobic pocket |

Quantitative Structure-Activity Relationship (QSAR) Model Development for Theoretical Correlation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of analogs of this compound, a QSAR model would correlate variations in their structural properties (descriptors) with changes in a measured biological response.

The development of a QSAR model involves several key steps:

Data Set Preparation: A collection of molecules with known biological activities is required.

Descriptor Calculation: Various molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties, are calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to create an equation that links the descriptors to the activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

A validated QSAR model can then be used to predict the activity of new, untested compounds, guiding the design of more potent analogs of this compound.

Table 2: Examples of Molecular Descriptors for QSAR Analysis

| Descriptor Class | Specific Example | Information Provided |

| Electronic | Dipole Moment | Distribution of charge within the molecule |

| Topological | Wiener Index | Molecular branching and size |

| Physicochemical | LogP | Lipophilicity and membrane permeability |

| Quantum Chemical | HOMO/LUMO energies | Electron-donating/accepting ability |

Prediction of Reaction Pathways and Transition States via Computational Methods

Computational chemistry provides powerful tools for elucidating reaction mechanisms, predicting the feasibility of synthetic routes, and identifying transient structures like transition states. For this compound, these methods could be employed to study its synthesis or its metabolic fate.

Density Functional Theory (DFT) is a common and accurate method used for these types of calculations. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating the transition state, which is the saddle point on this surface and represents the energy barrier that must be overcome for the reaction to proceed.

Key parameters obtained from these calculations include:

Activation Energy (Ea): The energy difference between the reactants and the transition state, which determines the reaction rate.

Reaction Energy (ΔErxn): The energy difference between the reactants and the products, indicating whether the reaction is exothermic or endothermic.

Geometries of Intermediates and Transition States: The 3D structures of all species along the reaction coordinate.

These computational insights can guide the optimization of reaction conditions, such as temperature and catalysts, and can help in predicting potential byproducts. For instance, studying the reactivity of the anhydride (B1165640) group in this compound could predict its behavior in various nucleophilic substitution reactions.

Table 3: Hypothetical Computational Data for a Reaction Involving this compound

| Parameter | Description | Hypothetical Value |

| Reactant Energy | Energy of starting materials | -450 Hartree |

| Transition State Energy | Energy of the highest point on the reaction path | -449.95 Hartree |

| Product Energy | Energy of the final products | -450.1 Hartree |

| Activation Energy (Ea) | Energy barrier for the forward reaction | 0.05 Hartree (31.4 kcal/mol) |

| Reaction Energy (ΔErxn) | Overall energy change of the reaction | -0.1 Hartree (-62.7 kcal/mol) |

Role As a Key Synthetic Intermediate and Building Block in Advanced Organic Chemistry

Precursor for Complex Heterocyclic Architectures

The inherent reactivity of the anhydride (B1165640) and the directing effects of the hydroxyl and ethyl groups position 4-Ethyl-7-hydroxy-2-benzofuran-1,3-dione as a prime candidate for the synthesis of diverse heterocyclic systems. The anhydride ring is susceptible to nucleophilic attack by a variety of dinucleophiles, leading to the formation of fused heterocyclic structures.

The synthesis of nitrogen-containing heterocycles is a prominent application of phthalic anhydride derivatives. For instance, reactions with hydrazines can yield phthalazinediones, while reactions with amino acids or other primary amines can lead to the formation of phthalimides. A notable development in this area is the use of titanium-nitrogen complexes to directly incorporate molecular nitrogen, converting phthalic anhydride into phthalimide in high yields epa.gov. This novel nitrogenation procedure opens avenues for the synthesis of a variety of nitrogen heterocycles epa.gov.

Similarly, the synthesis of sulfur-containing heterocycles can be envisioned. The reaction of substituted phthalic anhydrides with reagents like thiosemicarbazide can lead to the formation of complex sulfur-containing heterocyclic systems nih.gov.

Oxygen-containing heterocycles can also be accessed. The reactivity of the anhydride allows for the construction of various oxygen-containing ring systems through reactions with appropriate oxygen-based nucleophiles.

The following table illustrates the types of heterocyclic systems that can be synthesized from substituted phthalic anhydrides, which serves as a model for the potential applications of this compound.

| Nucleophile | Resulting Heterocyclic System |

| Hydrazine | Phthalazinedione |

| Primary Amine | Phthalimide |

| Thiosemicarbazide | Thiazole-fused heterocycle |

Integration into Natural Product Total Synthesis Schemes as a Benzofuran (B130515) Moiety

The benzofuran core is a recurring motif in a multitude of biologically active natural products researchgate.netnih.gov. The structural framework of this compound can be strategically modified to serve as a key intermediate in the total synthesis of such natural products. The hydroxyl and ethyl groups provide handles for further functionalization and elaboration, allowing for the construction of the often complex substitution patterns found in natural products.

For instance, the synthesis of 2-substituted 7-hydroxy-benzofuran-4-carboxylates has been achieved through the addition of silyl (B83357) enol ethers to o-benzoquinone esters, which are derived from catechols nih.gov. This methodology highlights a pathway to functionalized benzofurans that could be adapted for the elaboration of our title compound.

The following table provides examples of natural products containing a benzofuran moiety, illustrating the importance of this structural scaffold in natural product synthesis.

| Natural Product | Biological Activity |

| Moracins | Antibacterial |

| Ailanthoidol | Anti-inflammatory |

| Egonol | Synergist for pyrethrum insecticides |

Application in Cascade and Domino Reactions

Cascade and domino reactions, which involve a series of intramolecular reactions initiated by a single event, are powerful tools in organic synthesis for the rapid construction of complex molecular architectures from simple starting materials. The structure of this compound is well-suited for such reaction sequences.

Domino reactions involving Michael addition and subsequent lactonization have been developed for the one-pot synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-one derivatives nih.gov. In these reactions, N-substituted (ortho-hydroxy)aryl glycine esters act as Michael donors with α,β-unsaturated carbonyl compounds, followed by an intramolecular cyclization to form the benzofuranone ring system nih.gov. The presence of the hydroxyl group in this compound could facilitate similar intramolecular cyclization cascades.

Furthermore, domino reactions of bindone with 1,3-dipolarophiles have been shown to produce diverse spiro and fused indenofluorene derivatives through formal [3+3] and [4+2] cycloadditions google.com. While not directly analogous, this demonstrates the potential of dicarbonyl compounds to participate in complex domino sequences.

Strategic Use in Fragment-Based Molecular Design and Synthesis

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery nih.govfrontiersin.org. This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. The benzofuran scaffold is a common motif in such fragment libraries due to its favorable physicochemical properties and its presence in numerous bioactive molecules nih.gov.

This compound, with its defined substitution pattern, represents a functionalized fragment that can be used to probe specific interactions within a protein's binding site. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the ethyl group can explore hydrophobic pockets. The anhydride functionality provides a reactive handle for linking to other fragments or for elaboration into more complex structures once a binding mode has been identified.

The development of benzofuran-based inhibitors for enzymes such as Escherichia coli DsbA exemplifies the application of this scaffold in FBDD drugdiscoverychemistry.com. In such studies, a benzofuran fragment hit is chemically elaborated at various positions to improve its binding affinity and inhibitory activity drugdiscoverychemistry.com. The defined substitution pattern of this compound makes it an attractive starting point for similar fragment-to-lead optimization campaigns.

Future Research and Unexplored Potential of this compound

The scientific community continues to explore the vast chemical space of heterocyclic compounds for novel applications. Within this landscape, this compound, a substituted isobenzofuran derivative, presents a scaffold of significant interest. While extensive research on this specific molecule is nascent, its structural features—a planar benzofuran core, a reactive anhydride moiety, and functional groups amenable to modification—suggest a wealth of unexplored opportunities. This article outlines key future research directions and unexplored avenues for this promising compound.

Q & A

Q. What are the common synthetic routes for 4-Ethyl-7-hydroxy-2-benzofuran-1,3-dione, and how can reaction conditions be optimized?

The synthesis often involves hydrolysis and cyclization steps. For example, derivatives of benzofuran-1,3-dione can be synthesized by refluxing ethyl esters with potassium hydroxide (KOH) in a methanol-water mixture, followed by acidification and purification via column chromatography (ethyl acetate as eluent). Yields up to 82% have been reported under optimized conditions (5 h reflux, pH 1 post-extraction) . Key parameters include solvent polarity, reaction time, and stoichiometric ratios of reagents.

Q. How is the structural characterization of benzofuran derivatives performed, and what analytical techniques are critical?

X-ray crystallography is the gold standard for resolving planar benzofuran cores and intermolecular interactions (e.g., O–H⋯O hydrogen bonds). Complementary techniques include FTIR (to confirm carbonyl and hydroxyl groups), / NMR (for substituent positioning), and mass spectrometry (to verify molecular weight). For example, crystallographic data for related compounds show mean deviations of 0.005 Å from planarity in benzofuran rings .

Q. What spectroscopic signatures distinguish this compound from its analogs?

Key IR peaks include a strong absorption at ~1700 cm (C=O stretching) and a broad band at ~3200 cm (O–H). In NMR, the ethyl group appears as a triplet (~1.2 ppm) and quartet (~2.5 ppm), while the hydroxyl proton resonates as a singlet (~10 ppm). Mass spectra typically show a molecular ion peak matching the exact mass (e.g., [M+H]) .

Advanced Research Questions

Q. How can molecular docking studies predict the bioactivity of this compound derivatives?

Docking simulations using software like AutoDock Vina can model interactions between benzofuran derivatives and target proteins (e.g., bacterial enzymes or cancer biomarkers). For instance, benzofuran-carbohydrazide analogs exhibit high binding affinity (−9.2 kcal/mol) to Staphylococcus aureus dihydrofolate reductase, correlating with experimental MIC values of 8 µg/mL . Parameters include grid box size, ligand flexibility, and scoring functions.

Q. What methodologies are used to evaluate the antibacterial and antifungal efficacy of benzofuran derivatives?